Tert-butyl 4-(chloromethyl)benzoate
Overview
Description
Tert-butyl 4-(chloromethyl)benzoate: is an organic compound with the molecular formula C12H15ClO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group and the benzene ring is substituted with a chloromethyl group. This compound is used in various chemical syntheses and has applications in pharmaceuticals and materials science.
Scientific Research Applications
Chemistry: Tert-butyl 4-(chloromethyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the materials science industry, this compound is used in the production of polymers and resins. It can be incorporated into polymer backbones to modify their physical and chemical properties .
Safety and Hazards
Tert-butyl 4-(chloromethyl)benzoate is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
Tert-butyl 4-(chloromethyl)benzoate is a chemical compound with the molecular formula C12H15ClO2 . .
Mode of Action
Compounds with similar structures, such as benzylic halides, typically react via sn1 or sn2 pathways . The specific pathway depends on the degree of substitution at the benzylic position .
Biochemical Pathways
It’s worth noting that benzylic halides, which are structurally similar, are known to participate in various organic reactions, including nucleophilic substitution and free radical bromination .
Pharmacokinetics
The compound’s physical properties such as its molecular weight (2267 g/mol), boiling point (310°C), and density (1108 g/cm³) suggest that it may have specific pharmacokinetic characteristics .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal temperatures but decomposes when heated . It is also insoluble in water but soluble in most organic solvents . These properties suggest that the compound’s action, efficacy, and stability could be affected by factors such as temperature, solvent, and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 4-(chloromethyl)benzoate typically involves the esterification of 4-(chloromethyl)benzoic acid with tert-butyl alcohol. One common method includes the following steps:
Chloromethylation: 4-methylbenzoic acid is subjected to a chloromethylation reaction using formaldehyde and hydrochloric acid to produce 4-(chloromethyl)benzoic acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in tert-butyl 4-(chloromethyl)benzoate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted benzoates.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoate ester can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products:
- Substituted benzoates (e.g., azido, thiol, or alkoxy derivatives).
- Alcohols (from reduction of the ester group).
- Carboxylic acids (from oxidation of the ester group).
Comparison with Similar Compounds
4-(Chloromethyl)benzoic acid: Similar structure but lacks the tert-butyl ester group.
Tert-butyl benzoate: Similar structure but lacks the chloromethyl group.
Methyl 4-(chloromethyl)benzoate: Similar structure but has a methyl ester group instead of a tert-butyl ester group.
Uniqueness: Tert-butyl 4-(chloromethyl)benzoate is unique due to the presence of both the chloromethyl and tert-butyl ester groups. This combination allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 4-(chloromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAULNDFFKITRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596874 | |
Record name | tert-Butyl 4-(chloromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121579-86-0 | |
Record name | tert-Butyl 4-(chloromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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